Tuberculosis inhibitor 12

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C15H9FN4O3S |

|---|---|

Molekulargewicht |

344.3 g/mol |

IUPAC-Name |

2-(4-fluorophenyl)-5-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl]-1,3,4-oxadiazole |

InChI |

InChI=1S/C15H9FN4O3S/c16-10-5-3-9(4-6-10)13-18-17-12(22-13)8-24-15-20-19-14(23-15)11-2-1-7-21-11/h1-7H,8H2 |

InChI-Schlüssel |

RDVSQKOJZWNWAZ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=COC(=C1)C2=NN=C(O2)SCC3=NN=C(O3)C4=CC=C(C=C4)F |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Unraveling the Mechanisms of Action of Novel Tuberculosis Inhibitors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The global health challenge posed by Mycobacterium tuberculosis (Mtb), particularly with the rise of multidrug-resistant strains, necessitates the urgent discovery and development of novel therapeutics with new mechanisms of action. The designation "Tuberculosis inhibitor 12" has been associated with several distinct small molecules in scientific literature and commercial databases, each exhibiting unique modes of action against Mtb. This technical guide provides a comprehensive overview of the core mechanisms, quantitative data, and experimental methodologies for three such inhibitors, offering a valuable resource for the tuberculosis research and drug development community.

Oxadiazole Derivative: A Putative Polyketide Synthase (Pks13) Inhibitor

An oxadiazole-containing compound, referred to as "this compound" or "compound 12" by some chemical suppliers, has been identified as a potential anti-tuberculosis agent.[1][2] While a definitive, experimentally validated mechanism of action for this specific compound remains to be fully elucidated in peer-reviewed literature, computational studies on similar 3,5-disubstituted-1,2,4-oxadiazole derivatives suggest a potential interaction with the polyketide synthase 13 (Pks13) enzyme.[3] Pks13 is essential for the biosynthesis of mycolic acids, a critical component of the mycobacterial cell wall.

Quantitative Data

Published research on a series of 3,5-disubstituted-1,2,4-oxadiazole derivatives provides the following inhibitory concentrations against different strains of M. tuberculosis. Note that "compound 3a" from this series, which showed significant activity, is a para-trifluorophenyl substituted oxadiazole.

| Compound Series/Name | Target Strain | Metric | Value | Reference |

| 3,5-disubstituted-1,2,4-oxadiazoles (compound 3a) | Mtb H37Rv | MIC | 8 µg/mL | [3] |

| 3,5-disubstituted-1,2,4-oxadiazoles (compound 3a) | MDR-Mtb | MIC | 16 µg/mL | [3] |

| Substituted 1,2,4-oxadiazole (B8745197) (compound 2a) | Mtb H37Rv | % Inhibition (at 250 & 100 µg/mL) | 92% | [4] |

| Substituted 1,2,4-oxadiazole (compound 2b) | Mtb H37Rv | % Inhibition (at 250 µg/mL) | 96% | [4] |

| Substituted 1,2,4-oxadiazole (compound 2b) | Mtb H37Rv | % Inhibition (at 100 µg/mL) | 91% | [4] |

| Quinoline-linked 1,2,4-oxadiazole (compound 3a) | Mtb H37Rv (wild-type) | MIC | 0.5 µg/mL | [4] |

Experimental Protocols

In Vitro Anti-tubercular Susceptibility Testing (Microplate Alamar Blue Assay - MABA)

This assay is a common method for determining the minimum inhibitory concentration (MIC) of a compound against M. tuberculosis.

-

Bacterial Culture: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase).

-

Assay Setup: In a 96-well microplate, serial dilutions of the test compound are prepared. A standardized inoculum of M. tuberculosis is added to each well.

-

Incubation: The plates are incubated at 37°C for 5-7 days.

-

Alamar Blue Addition: A solution of Alamar Blue is added to each well, and the plates are re-incubated for 24 hours.

-

Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

In Silico Molecular Docking and Dynamics

To identify the putative target of the oxadiazole derivatives, computational studies were employed.[3]

-

Target Selection: A panel of essential mycobacterial enzymes (e.g., Pks13, InhA, KatG) are selected as potential targets.

-

Ligand and Protein Preparation: The 3D structures of the oxadiazole compounds and the target proteins are prepared for docking, which includes energy minimization and addition of charges.

-

Molecular Docking: Docking simulations are performed to predict the binding affinity and pose of the compounds within the active site of each target enzyme.

-

Molecular Dynamics Simulation: The most promising protein-ligand complexes are subjected to molecular dynamics simulations to assess the stability of the interaction over time.

Signaling Pathways and Logical Relationships

Caption: Putative mechanism of Oxadiazole Inhibitor 12 targeting Pks13.

TB-E12: A Novel FtsZ Inhibitor

TB-E12 has been identified as a novel anti-tuberculosis agent that targets the filamentous temperature-sensitive protein Z (FtsZ).[5] FtsZ is a prokaryotic homolog of eukaryotic tubulin and plays a crucial role in bacterial cell division by forming the Z-ring at the site of septation. Inhibition of FtsZ's function leads to a failure of cytokinesis and subsequent bacterial death.

Quantitative Data

| Compound | Target/Assay | Metric | Value | Reference |

| TB-E12 | Mtb-FtsZ GTPase activity | Inhibition | Prevents growth of M. smegmatis | [5] |

| TB-E12 | M. smegmatis overexpressing Mtb-FtsZ | MIC | Higher than wild-type | [5] |

Experimental Protocols

Mtb-FtsZ GTPase Activity Assay

This assay measures the ability of a compound to inhibit the GTPase activity of FtsZ, which is essential for its polymerization.

-

Protein Purification: Recombinant Mtb-FtsZ is expressed and purified.

-

Reaction Mixture: The assay is typically performed in a buffer containing purified Mtb-FtsZ, GTP, and the test compound (TB-E12).

-

Phosphate (B84403) Detection: The GTPase activity is monitored by measuring the release of inorganic phosphate over time. This can be done using a colorimetric method, such as the malachite green assay.

-

Data Analysis: The rate of phosphate release in the presence of the inhibitor is compared to a control without the inhibitor to determine the percent inhibition.

Site-Directed Mutagenesis and Overexpression Studies

These experiments are used to confirm the target of the inhibitor within the bacterial cell.

-

Site-Directed Mutagenesis: Based on molecular docking studies that identified Asn22 as a key binding residue, a mutant version of Mtb-FtsZ (e.g., N22A) is created.[5] The inhibitory effect of TB-E12 on the GTPase activity of the mutant protein is then assessed.

-

Overexpression: A strain of a surrogate mycobacterium (e.g., M. smegmatis) is engineered to overexpress wild-type Mtb-FtsZ. The MIC of TB-E12 against this strain is then compared to the MIC against the wild-type M. smegmatis. A higher MIC in the overexpression strain suggests that FtsZ is the intracellular target.[5]

Signaling Pathways and Logical Relationships

Caption: Mechanism of TB-E12 action on FtsZ and cell division.

KKL-1005: A Trans-translation Inhibitor Targeting Ribosomal Protein bL12

KKL-1005 is a triazole-based molecule that has been shown to be bactericidal against M. tuberculosis by specifically inhibiting the trans-translation ribosome rescue pathway.[6][7] This pathway is essential for the survival of many bacteria, including Mtb, as it rescues ribosomes that have stalled on damaged mRNA. KKL-1005 exerts its effect by binding to the N-terminal domain of the ribosomal protein bL12.[6][7]

Quantitative Data

While specific IC50 or MIC values for KKL-1005 against M. tuberculosis are not detailed in the provided search results, its activity is characterized by its specific inhibition of trans-translation.

| Compound | Target/Assay | Metric | Observation | Reference |

| KKL-1005 | trans-translation | Inhibition | Specifically inhibits trans-translation, not canonical translation | [6][7] |

| KKL-1005 | Ribosomal protein bL12 | Binding | Binds to the N-terminal domain | [6][7] |

| KKL-1005 | M. tuberculosis | Activity | Bactericidal | [6] |

Experimental Protocols

In Vitro trans-translation Inhibition Assay

This assay is used to measure the specific inhibition of the trans-translation process.

-

Cell-free System: A cell-free translation system is prepared from E. coli or M. tuberculosis.

-

Reporter Construct: A reporter mRNA lacking a stop codon is used as a template. This mRNA is fused to a reporter gene (e.g., luciferase or mCherry).

-

Reaction: The cell-free system is incubated with the reporter mRNA, amino acids, an energy source, and the test compound (KKL-1005).

-

Detection: The amount of tagged protein produced via trans-translation is quantified. A decrease in the tagged protein in the presence of the compound indicates inhibition of trans-translation.

Surface Plasmon Resonance (SPR) for Binding Analysis

SPR is used to quantify the binding affinity between KKL-1005 and its target, ribosomal protein bL12.

-

Protein Immobilization: Purified ribosomal protein bL12 is immobilized on a sensor chip.

-

Analyte Injection: Solutions of KKL-1005 at various concentrations are flowed over the sensor chip.

-

Binding Measurement: The binding of KKL-1005 to bL12 is detected as a change in the refractive index at the sensor surface, measured in resonance units (RU).

-

Kinetic Analysis: The association and dissociation rates are measured to calculate the equilibrium dissociation constant (Kd), which reflects the binding affinity.

Signaling Pathways and Logical Relationships

Caption: Inhibition of the trans-translation pathway by KKL-1005.

References

- 1. This compound | Bacterial | 793729-44-9 | Invivochem [invivochem.com]

- 2. This compound - Immunomart [immunomart.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of TB-E12 as a novel FtsZ inhibitor with anti-tuberculosis activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. A trans-translation inhibitor that targets ribosomal protein bL12 kills Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Target Identification and Validation of the Tuberculosis Inhibitor TB-E12

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the target identification and validation of the novel anti-tuberculosis compound, TB-E12. The document details the molecular target of TB-E12, the experimental methodologies used to validate this target, and the quantitative data supporting its mechanism of action. This guide is intended for researchers, scientists, and professionals involved in the field of tuberculosis drug discovery and development.

Executive Summary

TB-E12 is a promising anti-tuberculosis lead compound identified through a combination of phenotypic and target-based screening. The primary molecular target of TB-E12 has been identified and validated as the Filamentous temperature sensitive protein Z (FtsZ) of Mycobacterium tuberculosis (Mtb-FtsZ). FtsZ is an essential prokaryotic cytoskeletal protein, homologous to eukaryotic tubulin, that plays a critical role in bacterial cell division by forming the Z-ring at the site of septation. The validation of Mtb-FtsZ as the target of TB-E12 was achieved through a series of robust experimental approaches, including enzymatic assays, molecular modeling, site-directed mutagenesis, and microbiological assays with engineered bacterial strains. These studies have demonstrated that TB-E12 inhibits the GTPase activity of Mtb-FtsZ, thereby disrupting bacterial cell division.

Quantitative Data Summary

The inhibitory activity of TB-E12 has been quantified through various assays. The key findings are summarized in the tables below.

Table 1: In Vitro Activity of TB-E12

| Parameter | Value | Description |

| IC50 (Mtb-FtsZ GTPase Activity) | 9.6 µM[1] | The concentration of TB-E12 required to inhibit 50% of the GTPase activity of recombinant Mtb-FtsZ protein. |

Table 2: Microbiological Activity of TB-E12

| Strain | MIC (µg/mL) | Description of Expected Outcome |

| Mycobacterium smegmatis (Wild-Type) | Not Specified | Minimum inhibitory concentration against a non-pathogenic surrogate for M. tuberculosis. |

| Mycobacterium smegmatis (Mtb-FtsZ Overexpressing) | Higher than Wild-Type[1][2] | A significant increase in the MIC is expected when the target protein (Mtb-FtsZ) is overexpressed, indicating on-target activity. Specific values from the primary literature are not publicly available. |

Target Identification and Validation Workflow

The identification and validation of Mtb-FtsZ as the target of TB-E12 followed a logical and multi-faceted approach. This workflow is crucial for confirming the mechanism of action of a novel inhibitor.

References

The Rise of Oxadiazoles: A Technical Guide to the Discovery and Synthesis of Novel Tuberculosis Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has rendered many first-line antitubercular drugs ineffective, creating an urgent need for novel therapeutic agents. Among the heterocyclic compounds that have garnered significant attention in medicinal chemistry, oxadiazole derivatives have emerged as a promising class of potent anti-tuberculosis agents. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of novel oxadiazole-based TB inhibitors, offering valuable insights for researchers and drug development professionals in the field.

Introduction: The Potential of Oxadiazoles in Anti-TB Drug Discovery

The 1,3,4-oxadiazole (B1194373) and 1,2,4-oxadiazole (B8745197) scaffolds have proven to be versatile pharmacophores in the development of various therapeutic agents. Their favorable physicochemical properties, metabolic stability, and ability to engage in various biological interactions make them attractive candidates for drug design. In the context of tuberculosis, oxadiazole derivatives have been shown to exhibit potent inhibitory activity against Mtb, often targeting crucial enzymes involved in the biosynthesis of the mycobacterial cell wall.[1][2] This guide will delve into the specifics of their synthesis, biological activity, and mechanisms of action.

Synthesis of Novel Oxadiazole-Based TB Inhibitors

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is a common strategy in the development of new anti-TB agents. A prevalent method involves the cyclization of diacylhydrazines using dehydrating agents.

Experimental Protocol: Synthesis of 2,5-disubstituted 1,3,4-oxadiazoles

This protocol outlines a general procedure for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, a common scaffold for potent anti-TB agents.

Step 1: Formation of Acylhydrazide

-

A mixture of an aromatic ester (1 equivalent) and hydrazine (B178648) hydrate (B1144303) (1.2 equivalents) in ethanol (B145695) is refluxed for 6-8 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the resulting solid acylhydrazide is filtered, washed with cold ethanol, and dried.

Step 2: Formation of Diacylhydrazine

-

To a solution of the acylhydrazide (1 equivalent) in a suitable solvent (e.g., pyridine, dichloromethane), a substituted aroyl chloride (1 equivalent) is added dropwise at 0°C.

-

The reaction mixture is stirred at room temperature for 4-6 hours.

-

The solvent is removed under reduced pressure, and the crude diacylhydrazine is purified by recrystallization.

Step 3: Cyclization to 1,3,4-Oxadiazole

-

The purified diacylhydrazine (1 equivalent) is treated with a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) in excess.

-

The mixture is refluxed for 4-6 hours.

-

After cooling, the reaction mixture is carefully poured onto crushed ice.

-

The precipitated solid is filtered, washed with a saturated sodium bicarbonate solution and then with water, and dried.

-

The crude 2,5-disubstituted 1,3,4-oxadiazole is purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).[1]

Characterization: The final products are characterized by spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm their chemical structure.

Biological Evaluation of Oxadiazole-Based TB Inhibitors

The anti-tubercular potential of newly synthesized oxadiazole compounds is evaluated through a series of in vitro assays to determine their minimum inhibitory concentration (MIC) and cytotoxicity.

In Vitro Anti-tubercular Activity: Microplate Alamar Blue Assay (MABA)

The MABA is a widely used colorimetric assay to determine the MIC of compounds against M. tuberculosis.

Experimental Protocol: MIC Determination using MABA

-

Preparation of Inoculum: A mid-log phase culture of M. tuberculosis H37Rv is adjusted to a McFarland standard of 1.0 and then diluted 1:20 in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

-

Plate Setup: 100 µL of sterile deionized water is added to the outer wells of a 96-well microplate to prevent evaporation. 100 µL of the supplemented 7H9 broth is added to the remaining wells.

-

Compound Dilution: The test compounds are serially diluted twofold directly in the microplate, starting from a high concentration.

-

Inoculation: 100 µL of the prepared Mtb inoculum is added to each well containing the test compound.

-

Incubation: The plate is sealed and incubated at 37°C for 5-7 days.

-

Addition of Alamar Blue: After incubation, 20 µL of Alamar Blue solution is added to each well. The plates are re-incubated for 24 hours.

-

Result Interpretation: A color change from blue to pink indicates bacterial growth, while a blue color indicates inhibition. The MIC is defined as the lowest concentration of the compound that prevents the color change.[3]

Cytotoxicity Assessment: HepG2 Cell Line

To assess the selectivity of the compounds, their cytotoxicity against a human cell line, such as the liver carcinoma cell line HepG2, is determined.

Experimental Protocol: Cytotoxicity Assay using HepG2 Cells

-

Cell Seeding: HepG2 cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48-72 hours.

-

MTT Assay: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours.

-

Formazan (B1609692) Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then determined.[4]

Quantitative Data Summary

The following tables summarize the in vitro anti-tubercular activity and cytotoxicity of representative oxadiazole-based inhibitors reported in the literature.

Table 1: In Vitro Anti-tubercular Activity of Novel Oxadiazole Derivatives

| Compound ID | Modification | MIC (µg/mL) vs. Mtb H37Rv | Reference |

| Series A | 5-phenyl-1,3,4-oxadiazole core | [3] | |

| Compound 1h | 4-chlorophenyl at position 5 | 16 | [3] |

| Compound 1j | 4-nitrophenyl at position 5 | 8 | [3] |

| Series B | 2,5-disubstituted 1,3,4-oxadiazole | [5] | |

| Compound X | 4-fluorophenyl at position 2 | 6.25 | [5] |

| Compound Y | 4-chlorophenyl at position 2 | 3.12 | [5] |

| Series C | 1,2,4-oxadiazole derivatives | [6] | |

| Compound 3a | p-trifluorophenyl at position 3 | 8 | [6] |

| Compound 3d | p-chlorophenyl at position 3 | 8 | [6] |

Table 2: Cytotoxicity Data of Selected Oxadiazole Inhibitors

| Compound ID | Cell Line | IC₅₀ (µM) | Selectivity Index (SI = IC₅₀/MIC) | Reference |

| Compound 8j | CHO-K1 | >25 | 39 | [7] |

| Compound P1 | HepG2 | >50 | - | [1] |

| Compound 3a | - | Not Reported | - | [6] |

Mechanism of Action: Targeting the Mycobacterial Cell Wall

Several studies have elucidated that oxadiazole-based inhibitors primarily target enzymes essential for the biosynthesis of the mycobacterial cell wall, a unique and vital structure for the survival of Mtb. Two of the most prominent targets are the NADH-dependent enoyl-acyl carrier protein reductase (InhA) and the decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1).

Inhibition of InhA

InhA is a key enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the synthesis of mycolic acids, the major component of the mycobacterial cell wall. The inhibition of InhA disrupts mycolic acid synthesis, leading to bacterial cell death. Isoniazid, a first-line anti-TB drug, also targets InhA, but requires activation by the catalase-peroxidase enzyme KatG. Many oxadiazole derivatives act as direct inhibitors of InhA, bypassing the need for KatG activation and thus showing activity against isoniazid-resistant strains with katG mutations.[8][9]

Inhibition of DprE1

DprE1 is a crucial enzyme involved in the synthesis of decaprenylphosphoryl-D-arabinose (DPA), a precursor for the arabinan (B1173331) domains of arabinogalactan (B145846) and lipoarabinomannan, both essential components of the mycobacterial cell wall. The inhibition of DprE1 disrupts the synthesis of these vital cell wall components, leading to cell lysis. Several potent oxadiazole-based compounds have been identified as inhibitors of DprE1.[1][10]

Experimental Workflow: From Synthesis to Biological Evaluation

The discovery and development of novel oxadiazole-based TB inhibitors follow a structured workflow, from the initial synthesis to comprehensive biological testing.

Conclusion and Future Directions

Oxadiazole-based compounds represent a highly promising avenue for the development of new and effective anti-tuberculosis drugs. Their potent activity against both drug-susceptible and drug-resistant strains of M. tuberculosis, coupled with their favorable safety profiles, makes them attractive candidates for further preclinical and clinical development. The ability of these compounds to target key enzymes in the mycobacterial cell wall synthesis pathway, such as InhA and DprE1, provides a solid mechanistic basis for their anti-tubercular effects.

Future research should focus on optimizing the lead compounds through structure-activity relationship (SAR) studies to enhance their potency and pharmacokinetic properties. Further investigations into their mechanisms of action and potential off-target effects will also be crucial. The continued exploration of the oxadiazole scaffold holds significant promise for delivering the next generation of drugs to combat the global threat of tuberculosis.

References

- 1. researchgate.net [researchgate.net]

- 2. journals.asm.org [journals.asm.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Microwave-Assisted Synthesis and Characterization of Novel 1,3,4-Oxadiazole Derivatives and Evaluation of In Vitro Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Table 5, Assays Conducted Using HepG2 Cell Cytotoxicity Screening Protocol - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. InhA inhibitors as potential antitubercular agents – Oriental Journal of Chemistry [orientjchem.org]

- 10. Developing pyrazole–oxadiazole conjugates as potent anti-tubercular agents: an in silico and in vitro approach - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Initial Screening and In Vitro Activity of Tuberculosis Inhibitor 12 (TI-12)

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a formidable challenge to global health, necessitating the urgent discovery of novel anti-tubercular agents.[1] This document provides a comprehensive technical overview of the initial screening and in vitro activity profile of a novel investigational compound, designated "Tuberculosis Inhibitor 12" (TI-12). The data herein summarizes its potency against both replicating and non-replicating Mtb, its intracellular efficacy within host macrophages, and its preliminary safety profile against mammalian cells. Detailed experimental protocols and workflow visualizations are provided to ensure reproducibility and facilitate further investigation.

Data Presentation: In Vitro Activity of TI-12

The in vitro activity of TI-12 was assessed through a panel of standardized assays to determine its potency, selectivity, and suitability for further development. Quantitative data are summarized below.

Table 1: Anti-mycobacterial Activity of TI-12 against M. tuberculosis H37Rv

| Assay Type | Target Mtb State | Parameter | TI-12 | Isoniazid | Rifampicin |

| MABA | Replicating (Aerobic) | MIC (µM) | 0.78 | 0.27 | 0.03 |

| LORA | Non-Replicating (Hypoxic) | MIC (µM) | 1.56 | > 100 | 0.12 |

MIC (Minimum Inhibitory Concentration) is defined as the lowest concentration of the compound that inhibits visible growth of Mtb.[1]

Table 2: Intracellular Activity and Cytotoxicity of TI-12

| Assay Type | Cell Line | Parameter | TI-12 | Isoniazid | Rifampicin |

| Intracellular Mtb Assay | THP-1 Macrophages | EC₅₀ (µM) | 1.25 | 0.45 | 0.08 |

| Cytotoxicity Assay (MTT) | THP-1 Macrophages | CC₅₀ (µM) | > 50 | > 100 | > 100 |

| Cytotoxicity Assay (MTT) | HepG2 | CC₅₀ (µM) | 45.8 | > 100 | 89.5 |

| Calculated Parameter | Selectivity Index (SI) | > 40 | > 222 | > 1118 |

EC₅₀ (50% Effective Concentration) is the concentration required to inhibit intracellular Mtb growth by 50%. CC₅₀ (50% Cytotoxic Concentration) is the concentration that reduces the viability of host cells by 50%. The Selectivity Index (SI) is calculated as CC₅₀ / EC₅₀.[2]

Experimental Protocols

Detailed methodologies for the key assays are provided below. All procedures involving live M. tuberculosis must be performed in a Biosafety Level 3 (BSL-3) laboratory.[1]

Microplate Alamar Blue Assay (MABA)

This assay quantitatively determines the susceptibility of replicating Mtb to inhibitor compounds.[3][4]

-

Inoculum Preparation: M. tuberculosis H37Rv is cultured in 7H9 broth supplemented with 0.2% glycerol, 10% ADC, and 0.05% Tween 80 to mid-log phase (OD₆₀₀ of 0.4-0.8).[1] The culture is then diluted to approximately 5 x 10⁵ CFU/mL.[1]

-

Compound Plating: TI-12 and control drugs are serially diluted in a 96-well microplate. 100 µL of each concentration is added to the appropriate wells.

-

Inoculation: 100 µL of the prepared Mtb inoculum is added to all test and control wells, bringing the final volume to 200 µL.[1]

-

Incubation: The plate is sealed and incubated at 37°C for 5-7 days.[1]

-

Reagent Addition: A mixture of Alamar Blue reagent and 10% Tween 80 (1:1 ratio) is prepared. 30 µL of this mixture is added to each well.[1]

-

Final Incubation & Readout: The plate is re-incubated for 24 hours.[5] A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is determined as the lowest drug concentration that prevents this color change.[5][6]

Low-Oxygen-Recovery Assay (LORA)

This assay measures the activity of compounds against non-replicating, hypoxic Mtb, which is crucial for evaluating potential sterilizing drugs.[7][8]

-

Strain and Culture: A recombinant Mtb H37Rv strain expressing bacterial luciferase is used.[3][7] The culture is adapted to low-oxygen conditions in a controlled fermentor until it enters a non-replicating persistent (NRP) state.[8]

-

Assay Setup: The assay is set up similarly to MABA, with serially diluted compounds in a 96-well plate. The NRP Mtb culture is added to the wells.

-

Hypoxic Incubation: The microplate is placed under anaerobic conditions (e.g., using an Anoxomat system) and incubated for 10 days.[7]

-

Aerobic Recovery: Following hypoxic incubation, the plate is moved to a standard aerobic incubator (37°C) for 28 hours to allow for metabolic recovery and luciferase expression.[8]

-

Luminescence Reading: Luciferase substrate is added, and the luminescence (in Relative Light Units, RLU) is measured. The MIC is the lowest compound concentration that significantly reduces the luminescent signal compared to untreated controls.

Intracellular Activity Assay

This assay assesses the ability of a compound to kill Mtb within its host cell, the macrophage.[9][10]

-

Cell Culture: Human monocytic THP-1 cells are cultured and differentiated into macrophages using Phorbol 12-myristate 13-acetate (PMA). 2 x 10⁵ cells are seeded per well in a 24-well plate.[9]

-

Infection: Adherent macrophages are infected with Mtb H37Rv at a multiplicity of infection (MOI) of 10 for 4 hours.[9] Extracellular bacteria are then removed by washing with serum-free medium.[9]

-

Compound Treatment: The infected monolayer is incubated for 24 hours before treatment. TI-12 and control drugs are then added at various concentrations and incubated for an additional 48-72 hours.

-

Macrophage Lysis & CFU Enumeration: Macrophages are lysed with a gentle detergent (e.g., 0.1% SDS). The lysate is serially diluted and plated on 7H11 agar (B569324) plates.

-

Readout: After 3-4 weeks of incubation at 37°C, colony-forming units (CFU) are counted. The EC₅₀ is calculated based on the reduction in CFU compared to untreated infected cells.

Cytotoxicity Assay (MTT)

This colorimetric assay measures the metabolic activity of mammalian cells to determine compound cytotoxicity.[2][11]

-

Cell Plating: THP-1 or HepG2 cells are seeded into a 96-well plate at a density of 5 x 10³ cells/well and incubated overnight.[12]

-

Compound Exposure: Cells are treated with a range of concentrations of TI-12 and control drugs for 48 hours.[12]

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C. Viable cells with active metabolism reduce the yellow MTT to purple formazan (B1609692) crystals.[2]

-

Formazan Solubilization: The medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) is added to dissolve the formazan crystals.[13]

-

Absorbance Reading: The absorbance is measured at 570 nm. The CC₅₀ value is calculated by plotting cell viability against drug concentration.[13]

Visualizations: Workflows and Pathways

High-Throughput Screening Workflow

The following diagram illustrates a typical workflow for the initial screening and hit validation of novel tuberculosis inhibitors.

Hypothetical Mechanism: TI-12 Modulation of Host Signaling

Mycobacterium tuberculosis is known to manipulate host signaling pathways, such as the NF-κB pathway, to promote its survival.[14][15] The following diagram illustrates a hypothetical mechanism where TI-12 restores the host's pro-inflammatory response by blocking Mtb-induced inhibition of the NF-κB pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. | Semantic Scholar [semanticscholar.org]

- 5. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Low-Oxygen-Recovery Assay for High-Throughput Screening of Compounds against Nonreplicating Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Novel Assay Platform to Evaluate Intracellular Killing of Mycobacterium tuberculosis: In Vitro and In Vivo Validation [frontiersin.org]

- 10. A luciferase-based assay for rapid assessment of drug activity against Mycobacterium tuberculosis including monitoring of macrophage viability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Frontiers | Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates [frontiersin.org]

- 13. System for Efficacy and Cytotoxicity Screening of Inhibitors Targeting Intracellular Mycobacterium tuberculosis [jove.com]

- 14. Frontiers | Emerging advances in identifying signal transmission molecules involved in the interaction between Mycobacterium tuberculosis and the host [frontiersin.org]

- 15. Emerging advances in identifying signal transmission molecules involved in the interaction between Mycobacterium tuberculosis and the host - PMC [pmc.ncbi.nlm.nih.gov]

The Evolving Landscape of Tuberculosis Inhibition: A Technical Guide to Structure-Activity Relationship (SAR) Studies

For Researchers, Scientists, and Drug Development Professionals

The persistent global threat of tuberculosis (TB), exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis, necessitates the urgent discovery and development of novel therapeutics. A cornerstone of this endeavor is the meticulous examination of structure-activity relationships (SAR), which provides a rational framework for optimizing lead compounds into potent drug candidates. This technical guide delves into the core principles of SAR studies for novel tuberculosis inhibitors, presenting key data, experimental methodologies, and logical workflows to aid in the design of next-generation anti-tubercular agents.

Quantitative Structure-Activity Relationship (SAR) Data

The potency of a compound against M. tuberculosis is a critical parameter in drug discovery, typically quantified by the Minimum Inhibitory Concentration (MIC). The following table summarizes the in vitro activity of a series of imidazo[1,2-a]pyridinecarboxamide derivatives against the H37Rv strain of M. tuberculosis, highlighting the impact of structural modifications on anti-tubercular efficacy.[1]

| Compound ID | R1 Group | R2 Group | MIC (µM)[1] | Selectivity Index (SI) |

| Lead Compound | ||||

| 2 | N-methylthiophen-2-yl | H | >100 | - |

| Analogs | ||||

| 15 | Cyclohexyl | 6-Cl | 0.10 - 0.19 | >500 |

| 16 | Cyclopentyl | 6-Cl | 0.10 - 0.19 | >500 |

| 10 | Cyclobutyl | 6-Cl | 0.98 µg/mL | - |

| 12 | Cyclopropyl | 6-Cl | 1.95 µg/mL | - |

| 11 | Isobutyl | 6-Cl | 7.82 µg/mL | - |

Key SAR Insights:

-

The presence of a cycloalkyl group at the R1 position appears crucial for potent anti-TB activity.

-

A chlorine atom at the 6-position of the imidazo[1,2-a]pyridine (B132010) ring is favorable for activity.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to generating reliable SAR data. The following methodologies are central to the evaluation of novel anti-tubercular agents.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of synthesized compounds against M. tuberculosis H37Rv is commonly determined using the Microplate Alamar Blue Assay (MABA).[1]

-

Bacterial Strain: Mycobacterium tuberculosis H37Rv.

-

Assay Procedure:

-

Prepare stock solutions of the test compounds, typically dissolved in DMSO.

-

Perform serial two-fold dilutions of each compound in a 96-well microplate.

-

Add a standardized inoculum of M. tuberculosis H37Rv to each well.

-

Incubate the plates at 37°C for 5-7 days.

-

Following incubation, add Alamar Blue reagent to each well and incubate for a further 24 hours.

-

Determine the MIC, which is the lowest concentration of the compound that prevents a color change from blue to pink, indicating inhibition of mycobacterial growth.

-

Cytotoxicity Assay and Selectivity Index (SI) Calculation

To assess the potential toxicity of the compounds to mammalian cells and determine their therapeutic window, a cytotoxicity assay is performed.

-

Cell Line: Vero (African green monkey kidney) cells are commonly used.[1]

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[1]

-

Assay Procedure:

-

Seed Vero cells in a 96-well plate and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the test compounds.

-

After an incubation period of 48-72 hours, assess cell viability using a suitable method, such as the MTT assay.

-

Determine the 50% cytotoxic concentration (CC50) from the dose-response curve.

-

-

Selectivity Index (SI) Calculation: The SI is a crucial parameter to evaluate the compound's specificity for the pathogen and is calculated as the ratio of CC50 to MIC (SI = CC50 / MIC).[1] A higher SI value indicates greater selectivity for the mycobacteria over host cells.

Visualizing SAR Workflows and Biological Pathways

Graphical representations of experimental workflows and biological pathways provide a clear and concise understanding of complex processes in drug discovery.

Many anti-tubercular agents function by inhibiting essential enzymes in M. tuberculosis. For instance, some novel inhibitors target enzymes involved in cell wall synthesis, protein synthesis, or energy metabolism.[2] A hypothetical signaling pathway illustrating the inhibition of a crucial mycobacterial enzyme is depicted below.

The Mechanism of Action of Novel Inhibitors

While some established anti-TB drugs target cell wall synthesis, protein synthesis, or nucleic acid synthesis, there is a significant effort to identify compounds with novel mechanisms of action to overcome resistance.[2] For example, the oxadiazole derivative "Tuberculosis inhibitor 12" has shown inhibitory activity against M. tuberculosis.[3] Another compound, TB-E12, has been identified as an inhibitor of the filamentous temperature sensitive protein Z (FtsZ), a key protein in bacterial cell division.[4] Furthermore, inhibitors of inosine-5′-monophosphate dehydrogenase (IMPDH) and mycobacterial membrane protein large 3 (MmpL3) are also being actively investigated.[5][6] The development of compounds that target ATP synthase, such as bedaquiline (B32110) and its analogs, represents a significant advancement in the fight against drug-resistant TB.[7][8][9]

Conclusion

The systematic approach of SAR studies is indispensable in the quest for new and effective treatments for tuberculosis. By integrating quantitative biological data with detailed experimental protocols and clear visual representations of workflows and mechanisms, researchers can accelerate the journey from initial hit to viable drug candidate. The continued exploration of diverse chemical scaffolds and novel molecular targets will be paramount in overcoming the challenge of drug resistance and ultimately, in the global control of tuberculosis.

References

- 1. benchchem.com [benchchem.com]

- 2. Tuberculosis Drugs and Mechanisms of Action | NIAID: National Institute of Allergy and Infectious Diseases [niaid.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Identification of TB-E12 as a novel FtsZ inhibitor with anti-tuberculosis activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Structure–Activity relationship of 1-(5-isoquinolinesulfonyl)piperazine analogues as inhibitors of Mycobacterium tuberculosis IMPDH - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10663D [pubs.rsc.org]

- 7. ATP Synthase Inhibitors as Anti-tubercular Agents: QSAR Studies in Novel Substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-activity relationships for analogs of the tuberculosis drug bedaquiline with the naphthalene unit replaced by bicyclic heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tuberculosis: Scientists develop novel drug candidate for combating resistant pathogens [nachrichten.idw-online.de]

Technical Guide to Early-Stage Research on FtsZ Inhibitors for Mycobacterium tuberculosis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), remains a leading cause of death from a single infectious agent worldwide. The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitates the discovery of novel drug targets and therapeutic agents. The Filamenting temperature-sensitive protein Z (FtsZ) is an essential bacterial cell division protein and a promising target for new anti-TB drugs.[1][2] FtsZ, a homolog of eukaryotic tubulin, polymerizes in a GTP-dependent manner to form a dynamic structure known as the Z-ring at the mid-cell.[1][3] This Z-ring is crucial for the recruitment of other cell division proteins and subsequent septation.[1][3] Inhibition of FtsZ assembly disrupts cell division, leading to bacterial filamentation and eventual cell death.[1] This guide provides an in-depth overview of the early-stage research on Mtb FtsZ inhibitors, including key compound classes, quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.

Key FtsZ Inhibitor Classes and Quantitative Data

Several classes of small molecules have been investigated as potential inhibitors of Mtb FtsZ. The following tables summarize the quantitative data for representative compounds from these classes.

Table 1: Sulindac (B1681787) Analogs and Other Compounds Targeting Mtb FtsZ

| Compound | Mtb FtsZ Polymerization IC50 (µM) | Mtb H37Ra MIC99 (µM) | Tubulin Polymerization Inhibition (at 100 µM) | Reference |

| Zantrin Z2 (8) | ~2-5 | 1 | No | [4] |

| Compound 24 | 26.5 | - | No | [4] |

| Sulindac Sulfide Amide (18) | Modest Inhibition | - | No | [4] |

| Compound 62 | - | - | - | [4] |

| Compound 63 | - | - | - | [4] |

Table 2: Benzimidazole Derivatives as Mtb FtsZ Inhibitors

| Compound | Mtb H37Rv MIC99 (µM) | Cytotoxicity (Vero cells) IC50 (µM) | Reference |

| SB-P1G8 | 7.9 | >400 | [1] |

| SB-P3G2 | 2 | >400 | [1] |

| SB-P8B2 | 1.3 | >400 | [1] |

| SB-P8B4 | 1.2 | >400 | [1] |

| SB-P5C1 | 1.6 | >100 | [1] |

Table 3: Repurposed FDA-Approved Drugs as Mtb FtsZ Inhibitors

| Compound | Mtb H37Rv MIC (µg/mL) | MDR Mtb Strain MIC (µg/mL) | Reference |

| Paroxetine | 25 | 25 | [3] |

| Nebivolol | 25 | 25 | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the screening and characterization of Mtb FtsZ inhibitors.

Minimum Inhibitory Concentration (MIC) Determination using Microplate Alamar Blue Assay (MABA)

This protocol is a widely used colorimetric method for determining the MIC of compounds against M. tuberculosis.

Materials:

-

Mycobacterium tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol (B35011) and 10% (v/v) ADC (Albumin-Dextrose-Catalase)

-

96-well microplates

-

Test compounds and control drugs (e.g., isoniazid)

-

Alamar Blue reagent

-

10% Tween 80

-

Sterile deionized water

-

Incubator at 37°C

Procedure:

-

Preparation of Bacterial Inoculum:

-

Culture M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD600 of 0.4-0.8).

-

Allow the culture to settle for 5-10 minutes to sediment clumps.

-

Transfer the upper supernatant to a new sterile tube.

-

Adjust the bacterial suspension with fresh 7H9 broth to match the turbidity of a 0.5 McFarland standard (~1 x 10⁷ CFU/mL).

-

Prepare the final inoculum by diluting this suspension 1:20 in 7H9 broth to achieve a concentration of approximately 5 x 10⁵ CFU/mL.

-

-

Microplate Setup and Drug Dilution:

-

Add 200 µL of sterile deionized water to the perimeter wells of the 96-well plate to minimize evaporation.

-

Dispense 100 µL of supplemented 7H9 broth into all test wells.

-

Prepare serial two-fold dilutions of the test compounds and control drugs directly in the plate. Add 100 µL of the highest drug concentration (2x the final desired concentration) to the first well of a row. Mix and transfer 100 µL to the next well, continuing the serial dilution.

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared M. tuberculosis inoculum to all test and control wells (except for a sterility control well which contains only broth). The final volume in each well will be 200 µL.

-

Seal the plate and incubate at 37°C for 5-7 days.

-

-

Addition of Alamar Blue and MIC Determination:

-

After the initial incubation, add 30 µL of a 1:1 mixture of Alamar Blue reagent and 10% Tween 80 to a drug-free control well.

-

Re-incubate the plate for 12-24 hours.

-

If the control well turns from blue to pink, indicating bacterial growth, add the Alamar Blue mixture to all other wells.

-

Incubate for another 24 hours and record the results.

-

The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.

-

Mtb FtsZ Polymerization Assay by Light Scattering

This assay monitors the polymerization of FtsZ into protofilaments by measuring the increase in light scattering.

Materials:

-

Purified Mtb FtsZ protein

-

Polymerization buffer (e.g., 50 mM MES-NaOH pH 6.5, 10 mM MgCl₂, 50 mM KCl)

-

GTP solution (1 mM)

-

Test compounds

-

Fluorometer with a light scattering setup (excitation and emission wavelengths set to 350 nm)

-

Cuvettes

Procedure:

-

Sample Preparation:

-

Prepare a reaction mixture containing the purified Mtb FtsZ (e.g., 12.5 µM) in the polymerization buffer.

-

If testing inhibitors, add the desired concentration of the compound to the reaction mixture.

-

-

Light Scattering Measurement:

-

Transfer the reaction mixture to a fluorometer cuvette and place it in the instrument's chamber, maintained at 30°C.

-

Record a baseline reading for approximately 8 minutes to ensure signal stability.

-

Initiate the polymerization reaction by adding GTP to a final concentration of 1 mM.

-

Monitor the increase in light scattering over time until a plateau is reached.

-

-

Data Analysis:

-

The extent of polymerization is proportional to the change in light scattering intensity.

-

For inhibitor studies, compare the rate and extent of polymerization in the presence of the compound to a vehicle control. Calculate the IC50 value, which is the concentration of the inhibitor that reduces FtsZ polymerization by 50%.

-

Mtb FtsZ GTPase Activity Assay (Malachite Green-based)

This colorimetric assay measures the GTPase activity of FtsZ by quantifying the amount of inorganic phosphate (B84403) (Pi) released during GTP hydrolysis.[5]

Materials:

-

Purified Mtb FtsZ protein

-

Assay buffer (e.g., 50 mM HEPES-NaOH, pH 7.7, 350 mM KOAc, 5 mM Mg(OAc)₂)

-

GTP solution (1 mM)

-

Test compounds

-

Malachite green reagent

-

0.6 M Perchloric acid

-

Phosphate standard solution (e.g., monobasic potassium phosphate)

-

Spectrophotometer

Procedure:

-

Reaction Setup:

-

Incubate Mtb FtsZ (e.g., 10 µM) in the assay buffer with or without the test compound.

-

Initiate the reaction by adding GTP to a final concentration of 1 mM. Incubate at 37°C.

-

-

Reaction Quenching and Phosphate Detection:

-

At various time points (e.g., 1, 2, 5, 10, 20 minutes), withdraw an aliquot of the reaction mixture (e.g., 60 µL) and add it to a tube containing perchloric acid to stop the reaction. Keep the tubes on ice.

-

Add an equal volume of the malachite green reagent to each tube.

-

Incubate at room temperature for 30 minutes to allow for color development.

-

-

Data Analysis:

-

Measure the absorbance at 655 nm.

-

Prepare a standard curve using known concentrations of the phosphate standard.

-

Determine the amount of Pi released in each sample by comparing its absorbance to the standard curve.

-

Calculate the specific activity of the FtsZ GTPase and the percentage of inhibition by the test compounds.

-

Visualization of Z-Ring Formation using Fluorescence Microscopy

This method allows for the direct observation of the effect of FtsZ inhibitors on Z-ring formation in M. tuberculosis. This protocol often utilizes an Mtb strain expressing a fluorescently tagged FtsZ (e.g., FtsZ-GFP).[4]

Materials:

-

M. tuberculosis strain expressing FtsZ-GFP

-

Appropriate growth medium (e.g., Middlebrook 7H9 broth with supplements)

-

Test compounds

-

Fluorescence microscope with appropriate filters for GFP

-

Slides and coverslips

Procedure:

-

Bacterial Culture and Treatment:

-

Grow the Mtb FtsZ-GFP reporter strain to the exponential phase.

-

Treat the bacterial culture with the test compound at its MIC or other relevant concentrations. Include an untreated control.

-

Incubate for a specified period (e.g., 24 hours).

-

-

Sample Preparation for Microscopy:

-

Harvest a small volume of the treated and untreated bacterial cultures.

-

Wash the cells with a suitable buffer (e.g., PBS).

-

Resuspend the cells in a small volume of buffer and place a drop onto a microscope slide.

-

Place a coverslip over the drop.

-

-

Fluorescence Microscopy:

-

Examine the slides under a fluorescence microscope using the GFP filter set.

-

Capture images of the bacterial cells.

-

-

Image Analysis:

-

In the untreated control, observe the distinct, sharp fluorescent Z-rings at the mid-cell of dividing bacteria.

-

In the inhibitor-treated samples, look for signs of Z-ring disruption, such as diffuse fluorescence, fluorescent spots or aggregates, or a complete absence of Z-rings.[4] Also, observe any changes in cell morphology, such as filamentation.

-

Signaling Pathways, Experimental Workflows, and Logical Relationships

Visualizing the complex biological processes and experimental workflows is crucial for understanding the mechanism of FtsZ inhibition and the drug discovery process. The following diagrams were generated using Graphviz (DOT language).

Caption: FtsZ polymerization pathway and points of inhibition.

Caption: Experimental workflow for screening FtsZ inhibitors.

Caption: Putative binding sites of FtsZ inhibitors.

Conclusion

FtsZ represents a validated and promising target for the development of novel anti-tubercular agents. The diverse chemical scaffolds of FtsZ inhibitors currently under investigation, from sulindac derivatives to repurposed drugs, highlight the potential for identifying potent and selective compounds. The experimental protocols detailed in this guide provide a framework for the screening and characterization of new FtsZ inhibitors. Future research should focus on optimizing the lead compounds to improve their efficacy and pharmacokinetic properties, with the ultimate goal of developing new treatments to combat the global threat of tuberculosis.

References

- 1. Discovery of anti-TB agents that target the cell-division protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mycobacterial FtsZ and inhibitors: a promising target for the anti-tubercular drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Repurposing of FDA-Approved Drugs as FtsZ Inhibitors against Mycobacterium tuberculosis: An In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Screening and Development of New Inhibitors of FtsZ from M. Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Biological Target of "Tuberculosis Inhibitor 12"

Version: 1.0

For: Researchers, scientists, and drug development professionals

This technical guide provides a comprehensive exploration of the biological targets of compounds identified as "Tuberculosis inhibitor 12". Due to the ambiguity of the term, this document addresses the most likely candidate from peer-reviewed literature, TB-E12 , a potent inhibitor of Mycobacterium tuberculosis. Additionally, it briefly discusses other potential compounds that may be associated with this nomenclature, including the commercially available "this compound (compound 12)" and KKL-1005, an inhibitor of ribosomal protein bL12.

Primary Candidate: TB-E12 and its Biological Target, FtsZ

The most specifically identified "this compound" in scientific literature is TB-E12. Research has identified its primary biological target as the Filamentous temperature-sensitive protein Z (FtsZ)[1][2]. FtsZ is a crucial protein in bacterial cell division, homologous to eukaryotic tubulin, making it an attractive target for novel antibiotics[2].

Mechanism of Action

TB-E12 exerts its anti-tuberculosis activity by inhibiting the GTPase activity of the M. tuberculosis FtsZ (Mtb-FtsZ) protein[1][2]. This inhibition disrupts the formation of the Z-ring, a critical structure for bacterial cytokinesis, ultimately leading to the cessation of cell division and bacterial death. Molecular docking and site-directed mutagenesis studies have pinpointed Asn22 of Mtb-FtsZ as a key amino acid for the binding of TB-E12[2].

Quantitative Data

The following table summarizes the key quantitative data for TB-E12's activity.

| Metric | Value | Target/Organism | Source |

| GTPase Inhibition IC50 | 9.6 µM | Mtb-FtsZ | [1] |

| Minimum Inhibitory Concentration (MIC) | Higher in M. smegmatis overexpressing Mtb-FtsZ | Mycobacterium smegmatis | [2] |

Experimental Protocols

Detailed experimental protocols for the identification and validation of FtsZ as the target of TB-E12 are outlined below. These protocols are based on the methodologies described in the primary literature[1][2].

-

Gene Cloning: The ftsZ gene from M. tuberculosis H37Rv is amplified by PCR and cloned into an expression vector (e.g., pET series) with a His-tag for purification.

-

Protein Expression: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). The cells are grown in LB medium to an OD600 of 0.6-0.8, and protein expression is induced with IPTG.

-

Cell Lysis: The bacterial cells are harvested by centrifugation and resuspended in lysis buffer. The cells are then lysed by sonication or high-pressure homogenization.

-

Purification: The His-tagged Mtb-FtsZ protein is purified from the cell lysate using nickel-affinity chromatography. The purified protein is then dialyzed and stored for future use.

-

Reaction Setup: The assay is performed in a 96-well plate. Each well contains purified Mtb-FtsZ protein in a reaction buffer, along with varying concentrations of TB-E12.

-

Initiation: The reaction is initiated by the addition of GTP to each well[1].

-

Incubation: The plate is incubated at a specified temperature to allow for GTP hydrolysis.

-

Detection: The amount of inorganic phosphate (B84403) released from GTP hydrolysis is measured using a malachite green-based colorimetric detection reagent[1]. The absorbance is read at a specific wavelength.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Primer Design: Primers containing the desired mutation (e.g., Asn22 to another amino acid) are designed.

-

PCR Amplification: The Mtb-FtsZ expression plasmid is used as a template for PCR with the mutagenic primers to generate the mutated plasmid.

-

Template Removal: The parental, non-mutated plasmid is digested using the DpnI enzyme.

-

Transformation: The mutated plasmid is transformed into competent E. coli cells for propagation.

-

Sequence Verification: The presence of the desired mutation is confirmed by DNA sequencing. The mutated protein is then expressed and purified for use in GTPase activity assays to assess the impact of the mutation on inhibitor binding.

Visualizations

Other Potential "this compound" Candidates

"this compound (compound 12)" - Oxadiazole Derivative

KKL-1005 - Inhibitor of Ribosomal Protein bL12

Research on anti-tubercular compounds has identified KKL-1005, which targets the ribosomal protein bL12[3][4]. This inhibitor specifically disrupts the trans-translation ribosome rescue pathway, a process essential for the survival of M. tuberculosis[3][4].

| Metric | Value | Organism/Target | Source |

| Minimum Inhibitory Concentration (MIC) | 3.7 µg/mL (10 µM) | M. tuberculosis H37Rv | [3] |

| Binding Affinity (Kd) | 11 ± 3 µM | E. coli bL12 NTD | [3] |

-

Reaction Components: The assay includes components for in vitro protein synthesis, M. tuberculosis tmRNA-SmpB, and a DNA template encoding a protein without a stop codon.

-

Inhibitor Addition: Varying concentrations of KKL-1005 are added to the reaction mixtures.

-

Protein Synthesis: The synthesis of the tagged protein is initiated and detected, often using radiolabeled amino acids (e.g., ³⁵S-methionine).

-

Analysis: The protein products are separated by SDS-PAGE, and the extent of protein tagging is quantified to determine the inhibitory effect of KKL-1005.

Conclusion

The most well-characterized compound that aligns with the query "this compound" is TB-E12, a potent inhibitor of the essential bacterial cell division protein FtsZ. Its mechanism of action, involving the inhibition of FtsZ's GTPase activity, presents a promising avenue for the development of new anti-tuberculosis drugs. While other compounds may be associated with similar nomenclature, the data for TB-E12 is the most robust in the scientific literature. Further investigation into oxadiazole derivatives and inhibitors of other essential pathways, such as the KKL-1005-targeted trans-translation, will continue to be vital in the fight against tuberculosis.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of TB-E12 as a novel FtsZ inhibitor with anti-tuberculosis activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A trans-translation inhibitor that targets ribosomal protein bL12 kills Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

Unveiling Tuberculosis Inhibitor 12: A Technical Guide for Drug Development Professionals

An in-depth analysis of the chemical architecture, biological properties, and therapeutic potential of the novel oxadiazole-based antitubercular agent, Tuberculosis Inhibitor 12.

Abstract

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a formidable global health challenge, necessitating the urgent development of novel therapeutics. This compound, a complex 1,3,4-oxadiazole (B1194373) derivative, has emerged as a compound of interest in the antitubercular drug discovery pipeline. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. Detailed experimental protocols for the synthesis of related compounds and the evaluation of antimycobacterial efficacy are presented, alongside a discussion of the potential mechanisms of action for this class of inhibitors. This document aims to serve as a critical resource for researchers and drug development professionals engaged in the fight against tuberculosis.

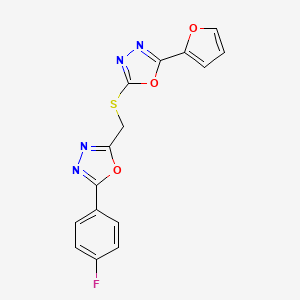

Chemical Structure and Physicochemical Properties

This compound, identified by the Chemical Abstracts Service (CAS) number 793729-44-9, is chemically named 2-(4-Fluorophenyl)-5-(((5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)thio)methyl)-1,3,4-oxadiazole. Its molecular formula is C₁₅H₉FN₄O₃S, with a corresponding molecular weight of 344.32 g/mol .

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 793729-44-9 | [1] |

| Molecular Formula | C₁₅H₉FN₄O₃S | [1] |

| Molecular Weight | 344.32 g/mol | [1] |

| Chemical Name | 2-(4-Fluorophenyl)-5-(((5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)thio)methyl)-1,3,4-oxadiazole |

Synthesis and Characterization

While a specific, detailed synthesis protocol for this compound is not publicly available in the reviewed literature, the synthesis of structurally related 2,5-disubstituted-1,3,4-oxadiazoles provides a well-established methodological framework. A plausible synthetic route can be extrapolated from the synthesis of similar compounds, such as N'-substituted-2-(5-(3-chlorophenyl)-1,3,4-Oxadiazol-2-ylthio)acetohydrazide.

General Synthetic Approach for Related 1,3,4-Oxadiazole Derivatives

The synthesis of the core 1,3,4-oxadiazole structures typically involves a multi-step process:

-

Esterification: Conversion of a substituted benzoic acid to its corresponding ethyl ester.

-

Hydrazinolysis: Reaction of the ester with hydrazine (B178648) hydrate (B1144303) to form a benzohydrazide.

-

Oxadiazole Ring Formation: Cyclization of the benzohydrazide, often using carbon disulfide in the presence of a base, to yield a 5-substituted-1,3,4-oxadiazol-2-thiol.

-

Alkylation/Coupling: Reaction of the thiol group with a suitable electrophile to introduce the desired side chain.

Caption: Generalized synthetic workflow for 1,3,4-oxadiazole derivatives.

Biological Activity and Mechanism of Action

This compound is an oxadiazole derivative that has demonstrated inhibitory activity against Mycobacterium tuberculosis. At a concentration of 20 μM, it exhibited inhibition rates of 82% and 78% in 7H9-Tw-OADC and a related medium, respectively.

Quantitative Biological Data

Table 2: In Vitro Activity of this compound

| Assay Medium | Concentration (µM) | Inhibition Rate (%) |

| 7H9-Tw-OADC | 20 | 82 |

| 7H9-Tw-OADC (variant) | 20 | 78 |

Potential Mechanisms of Action

The precise molecular target of this compound has not been definitively identified. However, research on other 1,3,4-oxadiazole derivatives suggests several potential mechanisms of action against M. tuberculosis:

-

Inhibition of Mycolic Acid Synthesis: Some oxadiazoles (B1248032) target the mycobacterial enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycolic acid biosynthesis pathway, which is essential for the integrity of the mycobacterial cell wall.

-

Disruption of Ergosterol Synthesis: Another potential target is sterol 14α-demethylase (CYP51), which is involved in the biosynthesis of ergosterol, a crucial component of the mycobacterial cell membrane.

-

Host-Directed Therapy: Certain oxadiazole compounds have been shown to modulate the host immune response to infection. One such mechanism involves the induction of zinc remobilization within macrophages, leading to bacterial zinc intoxication.

References

Characterization of Novel Anti-Tubercular Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) constitutes a severe global health crisis, necessitating the urgent development of new anti-tubercular agents with novel mechanisms of action. This guide provides a technical overview of the preliminary characterization of such agents, focusing on in vitro and in vivo efficacy, cytotoxicity profiling, and mechanistic evaluation.

Data Presentation: In Vitro and In Vivo Efficacy of Novel Anti-Tubercular Agents

The preliminary assessment of novel anti-tubercular compounds involves determining their potency against Mtb and their toxicity to mammalian cells. This is often expressed as the Minimum Inhibitory Concentration (MIC) and the 50% cytotoxic concentration (CC50), respectively. The selectivity index (SI), calculated as the ratio of CC50 to MIC, is a critical parameter for prioritizing compounds for further development. Promising candidates are then evaluated in vivo, typically in mouse models, where efficacy is measured by the reduction in bacterial burden (colony-forming units, CFU) in target organs.

| Compound Class | Representative Compound(s) | Target/Mechanism of Action | MIC against Mtb H37Rv (μg/mL) | CC50 against Vero/HepG2 cells (μg/mL) | Selectivity Index (SI) | In Vivo Efficacy (Log10 CFU Reduction in Mouse Lung) |

| Diarylquinolines | Bedaquiline | ATP synthase | 0.03 - 0.12 | >10 | >83 | ~2.0 - 2.5 |

| Nitroimidazoles | Delamanid, Pretomanid | Mycolic acid synthesis, respiratory poisoning | 0.006 - 0.024 (Delamanid) 0.015 - 0.25 (Pretomanid) | >50 (Delamanid) >20 (Pretomanid) | >2083 (Delamanid) >80 (Pretomanid) | ~1.5 - 2.0 |

| Fluoroquinolones | Moxifloxacin, Orbifloxacin | DNA gyrase | 0.12 - 0.5 0.2 | >200 >39.75 | >400 >198 | ~1.5 - 2.0 |

| Oxazolidinones | Linezolid, Sutezolid | Protein synthesis (50S ribosome) | 0.25 - 1.0 | >80 | >80 | ~1.0 - 1.5 |

| Quinolinyloxyacetamides | 6m, 9c | qcrB (respiratory chain) | 0.09 μM (6m) 0.18 μM (9c) | >25 μM (6m, 9c) | >277 (6m) >138 (9c) | Not widely reported |

| Pyrimidines | JSF-2245, JSF-2371 | Unknown (possible activation like PA-824) | 0.058 μM (JSF-2245) 0.11 μM (JSF-2371) | 2.8 μM (JSF-2245) 28 μM (JSF-2371) | 48 (JSF-2245) 250 (JSF-2371) | Not widely reported |

Note: Data compiled from multiple sources. MIC and CC50 values can vary based on experimental conditions and cell lines used. In vivo efficacy is dependent on the mouse model, dosing regimen, and duration of treatment.

Experimental Protocols

Microplate Alamar Blue Assay (MABA) for MIC Determination

This colorimetric assay is a widely used method for determining the MIC of compounds against Mtb.[1][2] It relies on the reduction of the blue, non-fluorescent resazurin (B115843) (Alamar Blue) to the pink, fluorescent resorufin (B1680543) by metabolically active cells.

Materials:

-

Sterile 96-well flat-bottom plates

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

-

Alamar Blue reagent

-

Test compounds and control drugs (e.g., isoniazid, rifampicin)

-

Mycobacterium tuberculosis H37Rv culture

Procedure:

-

Compound Preparation: Prepare serial twofold dilutions of the test compounds in a 96-well plate. The final volume in each well should be 100 µL.

-

Inoculum Preparation: Grow Mtb H37Rv to mid-log phase and adjust the turbidity to a McFarland standard of 1.0. Dilute the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL in 7H9 broth.

-

Inoculation: Add 100 µL of the diluted Mtb inoculum to each well containing the test compound, resulting in a final volume of 200 µL. Include drug-free wells as growth controls and wells with media only as sterility controls.

-

Incubation: Seal the plates and incubate at 37°C for 7 days.

-

Addition of Alamar Blue: After incubation, add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well.

-

Second Incubation: Re-incubate the plates for 24 hours.

-

Result Interpretation: The MIC is the lowest drug concentration that prevents the color change from blue (no growth) to pink (growth).

Luciferase Reporter Phage (LRP) Assay for Rapid Susceptibility Testing

The LRP assay utilizes mycobacteriophages engineered to express a luciferase gene.[3][4] Light is produced only when the phage infects viable Mtb cells, providing a rapid method for assessing drug susceptibility.

Materials:

-

Luciferase reporter phage stock (e.g., phAE142)

-

Mtb cultures

-

Middlebrook 7H9 broth

-

D-luciferin substrate

-

Luminometer

-

Test compounds

Procedure:

-

Bacterial and Phage Preparation: Prepare Mtb suspensions of approximately 1 x 10^7 cells/mL. Dilute the LRP stock to 1 x 10^8 pfu/mL.

-

Infection: Mix equal volumes of the bacterial suspension and phage dilution (multiplicity of infection of 10).

-

Incubation with Drug: Aliquot the phage-bacteria mixture into luminometer tubes containing the test compounds at various concentrations. Include a drug-free control. Incubate at 37°C for 3-4 hours.

-

Luminometry: Add the D-luciferin substrate to each tube and measure the light output in relative light units (RLU) using a luminometer.

-

Data Analysis: Calculate the percentage reduction in RLU for each compound concentration compared to the drug-free control. A significant reduction in RLU indicates susceptibility to the compound.

Cytotoxicity Assays (MTT and LDH)

Assessing the toxicity of novel compounds to mammalian cells is crucial. The MTT and LDH assays are commonly used for this purpose.[5][6]

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases, which reduce MTT to a purple formazan (B1609692) product.

Procedure:

-

Cell Seeding: Seed mammalian cells (e.g., Vero, HepG2) in a 96-well plate and incubate for 24 hours to allow for cell attachment.

-

Compound Exposure: Treat the cells with serial dilutions of the test compound for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The CC50 is the concentration of the compound that reduces cell viability by 50%.

b) Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies cytotoxicity by measuring the release of LDH, a cytosolic enzyme, from cells with damaged plasma membranes.

Procedure:

-

Cell Seeding and Compound Exposure: Follow the same initial steps as the MTT assay.

-

Supernatant Collection: After the incubation period, collect the cell culture supernatant.

-

LDH Reaction: Add the supernatant to a reaction mixture containing the necessary substrates for the LDH enzymatic reaction.

-

Incubation: Incubate at room temperature, protected from light.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 490 nm).

-

Data Analysis: Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with a detergent).

In Vivo Efficacy in a Mouse Model of Tuberculosis

The murine model is the standard for preclinical evaluation of anti-tubercular drug efficacy.[7][8]

Procedure:

-

Infection: Infect mice (e.g., BALB/c or C57BL/6) via aerosol or intravenous injection with a known quantity of Mtb H37Rv.

-

Treatment: After a pre-determined period to establish infection, administer the test compound orally or via injection daily for a specified duration (e.g., 4 weeks). Include untreated and positive control (e.g., isoniazid/rifampicin) groups.

-

Organ Homogenization: At the end of the treatment period, euthanize the mice and aseptically remove the lungs and/or spleen.

-

CFU Enumeration: Homogenize the organs and plate serial dilutions of the homogenates on Middlebrook 7H11 agar (B569324) plates.

-

Incubation and Counting: Incubate the plates at 37°C for 3-4 weeks and count the number of colonies to determine the CFU per organ.

-

Data Analysis: Efficacy is determined by the log10 reduction in CFU in the organs of treated mice compared to the untreated control group at the start of treatment.

Visualizations

Anti-Tubercular Drug Discovery Pipeline

Caption: A generalized workflow for the discovery and development of new anti-tubercular drugs.

Mechanism of Action: Bedaquiline

Caption: Bedaquiline inhibits the c-subunit of mycobacterial ATP synthase, disrupting energy metabolism.

Mechanism of Action: Nitroimidazoles (Delamanid/Pretomanid)

Caption: Nitroimidazoles are prodrugs that, upon activation, inhibit mycolic acid synthesis and cause respiratory poisoning.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Construction and evaluation of luciferase reporter phages for the detection of active and non-replicating tubercle bacilli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Rapid, simple in vivo screen for new drugs active against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A new in vivo model to test anti-tuberculosis drugs using fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]

Oxadiazole Derivatives in Tuberculosis Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has critically undermined global efforts to control tuberculosis (TB), necessitating the urgent discovery of novel therapeutic agents.[1][2] Oxadiazole derivatives have emerged as a promising class of heterocyclic compounds in the development of new anti-TB drugs due to their diverse biological activities and synthetic versatility.[3][4][5] This technical guide provides a comprehensive literature review of recent advancements in the discovery and development of oxadiazole derivatives as potential anti-tubercular agents, with a focus on quantitative data, experimental methodologies, and mechanisms of action.

Quantitative Analysis of Anti-Tubercular Activity

A significant number of oxadiazole derivatives have been synthesized and evaluated for their in vitro activity against various strains of M. tuberculosis. The minimum inhibitory concentration (MIC) and the 50% inhibitory concentration (IC50) are key parameters used to quantify their potency. The following tables summarize the anti-tubercular activity of several promising oxadiazole derivatives from recent studies.

| Compound ID | Oxadiazole Isomer | Mtb Strain | MIC (µg/mL) | IC50 (µg/mL) | Reference |

| 27 | 1,2,4-Oxadiazole | H37Ra | 8.45 | 0.63 | [6] |

| 43 | 1,2,4-Oxadiazole | Not Specified | 6.3 | - | [6] |

| 8a | Benzimidazole-oxadiazole hybrid | H37Rv | 1.6 | - | [3] |

| 4a | Styryl oxadiazole | H37Ra | - | 0.045 | [3] |

| 3a | 3,5-disubstituted-1,2,4-oxadiazole | H37Rv | 8 | - | [7] |

| 3a | 3,5-disubstituted-1,2,4-oxadiazole | MDR-TB | 16 | - | [7] |

| N-dodecyl-5-(pyrimidin-5-yl)-1,3,4-oxadiazol-2-amine | 1,3,4-Oxadiazole | H37Rv | >2 µM | - | [1] |

| 40a-c | pyridin-4-yl-1,3,4-oxadiazol-2-yl-thio-ethylidene-hydrazinecarbothioamide | Selected Mycobacterial strains | 3.90 | - | [8] |

| 5e | 2(4-pyridyl)-5((2-nitrophenylamino)-1-oxoethyl)thio-1,3,4-oxadiazole | H37Rv | >90% inhibition at 0.0077 µM | - | [9] |

| 5g | 2(4-pyridyl)-5((4-nitrophenylamino)-1-oxoethyl)thio-1,3,4-oxadiazole | H37Rv | >90% inhibition at 0.0052 µM | - | [9] |